molecular formula C19H16F3N3O2 B2782793 N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 941482-73-1

N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide

Cat. No. B2782793
CAS RN: 941482-73-1
M. Wt: 375.351
InChI Key: PFZAJHXZNGZTJL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on the reactivity of its constituent groups. For example, the amide group in the benzamide portion of the molecule could potentially undergo hydrolysis, aminolysis, or reduction reactions .

Scientific Research Applications

Synthesis and Characterization

N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide, due to its complex structure, is likely to be involved in synthesis and characterization studies within organic chemistry. Compounds with similar structures have been synthesized and characterized to understand their chemical properties and potential applications. For instance, the synthesis of leucine-based cyclic dipeptides involves the cyclization of methyl esters of tert-butyloxycarbonyl derivatives of dipeptides, showcasing the relevance of tert-butyl groups in the synthesis of cyclic compounds (Haidukevich et al., 2020).

Biological Activity

Compounds containing tert-butyl and benzamide groups have been evaluated for their biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. For example, Schiff base compounds with tert-butyl groups have shown significant biological activities, indicating the potential of this compound in similar biological applications (Sirajuddin et al., 2013).

Material Science

In the field of material science, compounds with tert-butyl and benzamide groups are used in the synthesis of polymers and ligands. These compounds contribute to the development of materials with specific properties such as high thermal stability and solubility in polar solvents. The synthesis of ortho-linked polyamides using tert-butyl groups highlights the role of such compounds in creating materials with desirable characteristics (Hsiao et al., 2000).

Catalysis

Tert-butyl and benzamide derivatives are also significant in catalysis, particularly in asymmetric synthesis. Rigid P-chiral phosphine ligands containing tert-butyl groups have been used in rhodium-catalyzed asymmetric hydrogenation, demonstrating the importance of such structures in achieving high enantioselectivities and catalytic activities (Imamoto et al., 2012).

DNA Interaction

The interaction of compounds containing tert-butyl and benzamide groups with DNA has been a subject of research, with studies focusing on understanding how these compounds bind to DNA. This research is crucial for developing new therapeutic agents and understanding the mechanism of action of potential drugs (Chen et al., 2008).

properties

IUPAC Name

ethyl 7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-3-27-18(26)15-10-23-17-14(8-7-11(2)24-17)16(15)25-13-6-4-5-12(9-13)19(20,21)22/h4-10H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZAJHXZNGZTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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